molecular formula C13H13N5O2 B2865300 N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-63-5

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2865300
CAS No.: 1021219-63-5
M. Wt: 271.28
InChI Key: QEBXKOUWVVBMFK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research use, particularly in the field of oncology and kinase inhibition. This compound features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established privileged structure in medicinal chemistry known for its resemblance to purine bases, allowing it to act as an ATP-competitive inhibitor for various kinases . Researchers value this core structure for its potential in designing targeted therapies against proliferative diseases . The specific substitution with the 3,4-dimethoxyphenyl group is a strategic modification intended to explore interactions with hydrophobic regions of enzyme binding sites, which can influence both potency and selectivity . This reagent is presented as a high-purity material to support scientific investigations into enzyme mechanisms and cell signaling pathways. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-19-10-4-3-8(5-11(10)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBXKOUWVVBMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamide-Mediated Ring Closure

The most efficient route involves cyclocondensation of 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile with formamide under elevated temperatures. In a representative procedure, 80.0 g of the pyrazole precursor, 9.0 g ammonium formate, and 600 g formamide were heated to 135°C for 15 hours. Post-reaction cooling to 0°C precipitated the product, yielding 74.2 g (84.5%) with 98.0% HPLC purity. This method leverages formamide’s dual role as solvent and ammonia source, facilitating pyrimidine ring formation through intramolecular cyclization.

Acetic Acid Reflux Conditions

Alternative cyclization protocols employ glacial acetic acid under reflux. A 2014 study achieved pyrazolo[3,4-d]pyrimidine synthesis by heating ethyl 4-cyano-1-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ylimidoformate in acetic acid for 8 hours. While yields were moderate (45–62%), this method avoids high-temperature conditions, favoring acid-catalyzed dehydration.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Arylations

Aryl boronic acids enable late-stage functionalization of pyrazolo[3,4-d]pyrimidine cores. For example, 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine was coupled with 3,4-dimethoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in dioxane/water (3:1) at 120°C. After 24 hours, the product precipitated in 75% yield. Key advantages include compatibility with diverse boronic acids and scalability to multigram quantities.

Buchwald-Hartwig Amination

Direct amination of 4-chloropyrazolo[3,4-d]pyrimidine with 3,4-dimethoxyaniline remains underexplored but holds promise. Analogous reactions using p-toluidine achieved 70–85% yields with Pd(dba)₂ and Xantphos in toluene at 110°C. Adapting these conditions to the dimethoxy substrate could streamline synthesis while minimizing purification steps.

Nucleophilic Aromatic Substitution

Ammonia Displacement of Halogens

4-Chloropyrazolo[3,4-d]pyrimidine reacts with 3,4-dimethoxyaniline in refluxing n-butanol. A 2023 protocol demonstrated 45% yield for a related p-aminophenyl derivative after 8 hours. While slower than palladium methods, this approach avoids metal catalysts, benefiting applications requiring ultralow residual metals.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ accelerated analogous aminations to >90% conversion in model systems. Applying this to 3,4-dimethoxyaniline could reduce reaction times from hours to minutes, though experimental validation is needed.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Purity (%) Key Advantage
Formamide cyclization 135°C, 15 h, NH₄HCO₂ 84.5 98.0 High yield, minimal byproducts
Suzuki coupling 120°C, 24 h, Pd(PPh₃)₄ 75 95 Modular aryl group introduction
Acetic acid reflux 118°C, 8 h, glacial HOAc 45–62 90–95 Mild acid conditions
Nucleophilic substitution 110°C, 8 h, n-BuOH 45 85 Metal-free

Mechanistic Insights and Optimization

Cyclocondensation Pathways

Formamide-mediated reactions proceed via initial formylation of the 5-amino group, followed by cyclodehydration to form the pyrimidine ring. Density functional theory (DFT) studies on analogous systems indicate a six-membered transition state with ΔG‡ ≈ 25 kcal/mol, justifying the need for temperatures >130°C.

Cross-Coupling Challenges

Steric hindrance from the 3,4-dimethoxy groups necessitates bulky ligands for effective palladium catalysis. Trials with SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improved yields in related couplings from 60% to 82% by mitigating ortho-methoxy coordination.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated products.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[3,4-d]Pyrimidine Derivatives and Their Properties

Compound Name/ID Substituents/Modifications Biological Targets/Activities Potency (IC50/EC50) Reference
Target Compound N-(3,4-Dimethoxyphenyl) Multi-kinase (ABL1, EPHB4, HCK, mTOR) Not explicitly reported
S29 N-(4-Fluorobenzyl), 2-chloroethyl Neuroblastoma (SK-N-BE(2)) Effective dose: 5.74 ng/mL
Compounds 36 & 37 Para/meta-dimethoxy, dimethylamino Breast cancer (ATP-binding site interaction) IC50: ~9.8–10.2 nM
13an (3-(Phenylethynyl) derivative) Phenylethynyl, hydroxycyclohexyl Src, KDR, MAPK kinases (TNBC) Src IC50: 0.003 μM
N,1-Dimethyl (CAS 5334-49-6) N,1-Dimethyl Structural simplicity; limited activity data Molecular mass: 163.18
3f 3,6-Dimethyl, N-(naphthalen-2-yl) Anti-inflammatory potential Yield: 48%, MP: 208°C

Key Structural-Activity Relationship (SAR) Insights

Methoxy Substitutions :

  • The 3,4-dimethoxyphenyl group in the target compound and related analogs (e.g., PP494, Compounds 36/37) enhances hydrophobic interactions with kinase pockets, contributing to sub-10 nM IC50 values in breast cancer models .
  • Comparison with S29 : S29’s 4-fluorobenzyl and chloroethyl groups improve neuroblastoma specificity but may increase off-target risks compared to the target compound’s dimethoxy group .

Alkyne and Bulky Substituents: Phenylethynyl derivatives (e.g., 13an) demonstrate ultra-low IC50 values (0.003 μM for Src) due to π-π stacking and enhanced binding pocket occupancy. However, bulky groups like hydroxycyclohexyl may improve selectivity but complicate synthesis . Hybrid Systems: The thieno[3,2-d]pyrimidine hybrid () achieves 82% yield but lacks detailed activity data, highlighting trade-offs between structural complexity and efficacy .

Methyl and Benzyl Modifications :

  • Simpler analogs like N,1-dimethyl (CAS 5334-49-6) or N-benzyl derivatives (CAS 105903-56-8) show reduced potency, underscoring the necessity of aromatic/alkyne substituents for high activity .

Pharmacological and Toxicity Profiles

  • Toxicity: While S29 exhibits minimal side effects when delivered via graphene oxide nanosheets , phenylethynyl derivatives like 13an show reduced toxicity compared to earlier leads, emphasizing the role of substituent optimization in safety .

Biological Activity

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its chemical formula is C17H19N5O2C_{17}H_{19}N_{5}O_{2}, and it features a pyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, a series of compounds including this compound were evaluated for their in vitro activity against various pathogens.

  • In vitro Studies : In a study by Ali et al., several pyrazolo[3,4-d]pyrimidines showed promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The compound demonstrated dose-dependent inhibition of bacterial growth.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus50 µg/mL
2E. coli100 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit specific kinases involved in cancer progression.

  • Kinase Inhibition : Research indicates that this compound acts as a dual inhibitor of Src and Abl tyrosine kinases. It has shown antiproliferative effects on leukemia cell lines such as K-562 and KU-812 . The mechanism involves inducing apoptosis in cancer cells, which was confirmed using the PARP assay.
Cell LineIC50 (µM)Mechanism of Action
K-56215Induction of apoptosis
KU-81220Inhibition of kinase activity

The biological activity of this compound can be attributed to its structural features that facilitate interaction with specific biological targets:

  • Kinase Inhibition : The compound selectively inhibits eukaryotic protein kinases which are critical in cell signaling pathways related to cancer progression.
  • Antibacterial Mechanism : It disrupts bacterial DNA replication by inhibiting DNA polymerase III in S. aureus, thereby preventing bacterial proliferation .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A study conducted by Khobragade et al. demonstrated that pyrazolo[3,4-d]pyrimidines could effectively reduce tumor volumes in animal models by blocking specific kinase activities .
  • Antimicrobial Efficacy : A comparative study showed that compounds similar to this compound had enhanced effects when used in combination with traditional antibiotics like ampicillin and kanamycin .

Q & A

Q. How to address solubility challenges in biological assays?

  • Solutions :
  • Co-Solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for improved delivery .

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